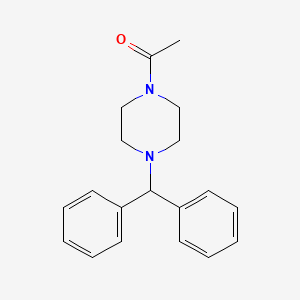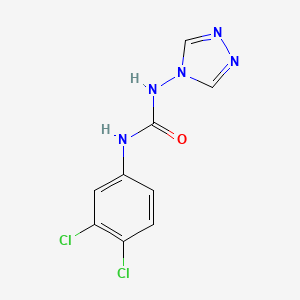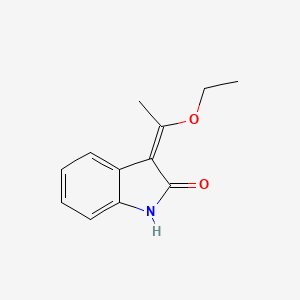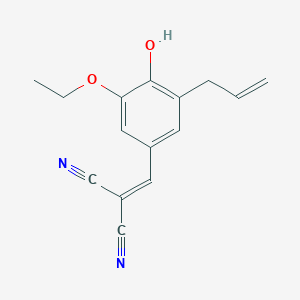![molecular formula C17H16N2O2 B5862643 3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)
3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile, also known as MFA-1, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, this compound has been found to exhibit a range of other biochemical and physiological effects. These include anti-inflammatory, antifungal, and antiviral activities. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile in laboratory experiments is its high potency and selectivity. This makes it a valuable tool for studying the mechanisms of action of various enzymes and pathways involved in cancer and other diseases. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile. One area of interest is the development of new anticancer therapies based on the compound. This could involve further studies on the mechanism of action of this compound and the development of more potent analogues. Another potential direction is the investigation of this compound's potential as an anti-inflammatory or antiviral agent, which could have important implications for the treatment of a range of diseases. Finally, further studies on the limitations of this compound in laboratory experiments could lead to the development of new techniques for working with the compound.
Métodos De Síntesis
The synthesis of 3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile involves the reaction of 4-morpholinylfuran-2-carbaldehyde with phenylacetonitrile in the presence of a catalyst. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.
Aplicaciones Científicas De Investigación
3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile has been studied for its potential applications in various areas of biomedical research. One of the major areas of interest is its potential as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
(Z)-3-(5-morpholin-4-ylfuran-2-yl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-13-15(14-4-2-1-3-5-14)12-16-6-7-17(21-16)19-8-10-20-11-9-19/h1-7,12H,8-11H2/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIVHWUJFVEVKK-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C(C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C(\C#N)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(1-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B5862570.png)
![5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5862593.png)

![N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5862606.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5862608.png)

![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5862620.png)



![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)
![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)